UR-144 N-5-hydroxypentyl
Overview
Description
Synthesis Analysis
UR-144 N-5-hydroxypentyl and related compounds are synthesized through various chemical reactions, including the electrophilic addition of water to the cyclopropane moiety in UR-144. This process results in the formation of 4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)pentan-1-one, which undergoes further transformations to produce additional compounds. Pyrolysis of products containing UR-144 leads to the formation of new compounds through the degradation of the initial substance, demonstrating the complexity of the synthetic pathways involved (Kavanagh et al., 2013).
Molecular Structure Analysis
The molecular structure of UR-144 N-5-hydroxypentyl and its related compounds involves intricate arrangements of atoms and bonds, resulting from modifications to the UR-144 structure. This includes changes to the cyclopropane ring and the addition of hydroxyl groups, significantly altering the molecule's properties and reactivity. The structural variations play a crucial role in the compound's chemical behavior and interactions (Kavanagh et al., 2013).
Chemical Reactions and Properties
UR-144 N-5-hydroxypentyl undergoes various chemical reactions, including cyclization and protonation in acidic solutions, leading to a diverse set of products. These reactions highlight the compound's reactivity and the potential for generating a wide range of derivatives with distinct chemical properties (Kavanagh et al., 2013).
Scientific Research Applications
Bioactive Agent Potential : Ursolic acid and its derivatives, which include compounds like UR-144 N-5-hydroxypentyl, have been identified as potential bioactive agents for treating non-communicable diseases. These compounds show enhanced bioavailability and water solubility (Mlala, Oyedeji, Gondwe, & Oyedeji, 2019).
Effects on the Human Body : UR-144 usage can lead to a range of effects including slurred speech, dilated pupils, poor coordination, euphoria, agitation, and hallucinations (Adamowicz, Gieroń, Gil, Lechowicz, Skulska, & Tokarczyk, 2017).
Impairment and Driving Safety : The use of UR-144 is linked to psychomotor impairments similar to or more dangerous than those caused by delta-9-tetrahydrocannabinol (THC), making it unsafe for activities like driving (Adamowicz & Lechowicz, 2015).
Detection and Analysis in Sewage : UR-144 can be effectively detected in sewage using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), aiding in the estimation of community illicit drug use (Reid, Derry, & Thomas, 2014).
Metabolism and Detection in Human Samples : Studies have developed methods to detect the metabolites of UR-144 in human urine and blood samples, which is crucial for diagnosing synthetic cannabinoid ingestion and understanding its metabolic pathways (Grigoryev, Kavanagh, Melnik, Savchuk, & Simonov, 2013).
Structural Characterization of Metabolites : The Cunninghamella elegans fungus is used to produce human-relevant metabolites of UR-144, providing a model for nuclear magnetic resonance (NMR) structural characterization in metabolism studies (Watanabe, Kuzhiumparambil, & Fu, 2018).
Abuse and Toxic Effects : UR-144 and its derivatives are abused as psychotropic agents, often found in herbal incense, and can cause unexpected toxic effects (Choi, Heo, Kim, Hwang, Lee, & Lee, 2012).
Future Directions
The number of new psychoactive substances keeps on rising despite the controlling efforts by law enforcement . Although metabolism of the newly emerging drugs is continuously studied to keep up with the new additions, the exact structures of the metabolites are often not identified due to the insufficient sample quantities for techniques such as nuclear magnetic resonance (NMR) spectroscopy . The capacity of the fungus C. elegans to allow for NMR structural characterisation by enabling production of large amounts of metabolites makes it an ideal model to complement metabolism studies .
properties
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-20(2)19(21(20,3)4)18(24)16-14-22(12-8-5-9-13-23)17-11-7-6-10-15(16)17/h6-7,10-11,14,19,23H,5,8-9,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWBYMXUEMOBRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024750 | |
Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
UR-144 N-5-hydroxypentyl | |
CAS RN |
895155-95-0 | |
Record name | UR-144 N-5-hydroxypentyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-(5-Hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 895155-95-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UR-144 N-5-HYDROXYPENTYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MC625LVID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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